Dimethyl 2-(4-chloro-2-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is a chemical compound with the molecular formula C11H10ClNO6 . It has a molecular weight of 287.65 . The IUPAC name for this compound is dimethyl 2-(2-chloro-4-nitrophenyl)malonate .
Molecular Structure Analysis
The InChI code for Dimethyl 2-(4-chloro-2-nitrophenyl)malonate is 1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 387.1±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 64.7±0.3 cm3 . It has 7 H bond acceptors and 0 H bond donors .Scientific Research Applications
Synthesis and Molecular Structure
Dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, a derivative of Dimethyl 2-(4-chloro-2-nitrophenyl)malonate, has been synthesized and its molecular structure studied using NMR, single crystal X-ray diffraction, and ab initio calculations. This research highlights the compound's unique structural characteristics, including its pyrazole and phenyl rings, which are not in the same plane, and the presence of monohydration in its structure, demonstrating its potential for complex molecular engineering (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Proton Transfer Reactions
The compound has been studied for its behavior in proton transfer reactions with N-bases in polar aprotic solvents. These studies provide insights into the mechanisms of proton transfer reactions, which are crucial for understanding chemical reactivity and designing synthesis pathways for new compounds (Schroeder, Leska, Bartl, Różalski, & Brzeziński, 1999).
Intermediates in Synthesis
This compound serves as an intermediate in the synthesis of chrysanthemic acid, demonstrating its utility in the production of complex organic molecules. The research on three intermediates in this synthesis pathway underscores its importance in organic synthesis, offering pathways to synthesize agriculturally and pharmaceutically relevant compounds (Baudoux, Norberg, Provins, Froidbise, Krief, & Evrard, 1998).
Novel Applications in Treatment and Analysis
A novel application in the synthesis and characterization of a boronated metallophthalocyanine for Boron Neutron Capture Therapy (BNCT) highlights the compound's potential in medical treatments. The research details the synthesis of a water-soluble boronated phthalocyanine, suggesting its utility as a tumor-seeking boron delivery agent for BNCT, a promising cancer treatment method (Kahl & Li, 1996).
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-(4-chloro-2-nitrophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGJNNDVKLNQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369447 | |
Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |
CAS RN |
147124-32-1 | |
Record name | dimethyl 2-(4-chloro-2-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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